molecular formula C13H12FN5O B2470964 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol CAS No. 890895-69-9

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol

Cat. No.: B2470964
CAS No.: 890895-69-9
M. Wt: 273.271
InChI Key: FSPBQIXMKNHGJQ-UHFFFAOYSA-N
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Description

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the 4-fluorophenyl group and the pyrazolo[3,4-d]pyrimidine scaffold contributes to its unique chemical and biological characteristics.

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-9-1-3-10(4-2-9)19-13-11(7-18-19)12(15-5-6-20)16-8-17-13/h1-4,7-8,20H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPBQIXMKNHGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Approach

The one-flask method described by Liu et al. (2017) utilizes 5-aminopyrazoles as starting materials. For 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol, the 5-aminopyrazole precursor (1) is first functionalized with a 4-fluorophenyl group at the 1-position. Treatment with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates a Vilsmeier reagent, facilitating formamidation to yield intermediate 2 (4-(iminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl-formamidine). Subsequent addition of hexamethyldisilazane (HMDS) induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core (3) . This method achieves yields exceeding 90% under optimized conditions (70–80°C, 3–5 hours).

Cyclocondensation of Chlorinated Intermediates

An alternative route involves 4,6-dichloropyrazolo[3,4-d]pyrimidine (4) , synthesized via chlorination of pyrazole-4,6-dione derivatives using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Selective substitution at the 4-position is achieved by reacting 4 with 4-fluorophenylhydrazine, yielding 1-(4-fluorophenyl)-4-chloropyrazolo[3,4-d]pyrimidine (5) . This intermediate serves as a versatile precursor for subsequent functionalization.

Introduction of the Aminoethanol Side Chain

The 4-chloro group in intermediate 5 undergoes nucleophilic displacement with ethanolamine to install the aminoethanol moiety. Reaction conditions vary based on the leaving group’s reactivity and steric environment.

Direct Aminolysis

Heating 5 with excess ethanolamine in tetrahydrofuran (THF) at 80°C for 12–24 hours affords the target compound (6) . Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion. Yields range from 65% to 78%, depending on the purity of 5 and reaction monitoring.

Protection-Deprotection Strategy

To mitigate side reactions involving the hydroxyl group of ethanolamine, a protective approach is employed. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether prior to aminolysis. After substitution, the TBS group is removed using tetra-n-butylammonium fluoride (TBAF), yielding 6 with improved selectivity (82–88% yield).

Mechanistic Considerations and Optimization

Regioselectivity in Cyclization

The Vilsmeier-Haack method’s success hinges on the preferential formation of the pyrazolo[3,4-d]pyrimidine regioisomer. Computational studies suggest that electron-donating groups (e.g., 4-fluorophenyl) stabilize the transition state during cyclization, favoring the desired product.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in both Vilsmeier formamidation and aminolysis steps. Elevated temperatures (70–100°C) are critical for overcoming activation barriers in cyclization and substitution reactions.

Analytical Characterization and Purification

Spectroscopic Confirmation

  • ¹H NMR : The aminoethanol side chain exhibits characteristic signals at δ 3.55–3.70 ppm (m, -CH₂OH) and δ 5.10–5.30 ppm (bs, -NH-).
  • MS (ESI+) : [M+H]⁺ peaks confirm molecular weights, with isotopic patterns consistent with chlorine/fluorine content.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1 to 3:1) effectively separates 6 from unreacted starting materials. Recrystallization from ethanol/acetone (1:1) yields high-purity crystals.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Reference
Vilsmeier-Haack 5-Aminopyrazole Formamidation, Cyclization 91
Chlorination/Aminolysis Pyrazole-4,6-dione Chlorination, Substitution 78
Protection-Deprotection Intermediate 5 TBS Protection, Deprotection 88

The Vilsmeier-Haack route offers superior yields and operational simplicity, while the protection-deprotection strategy enhances selectivity for complex substrates.

Chemical Reactions Analysis

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol has several scientific research applications, including :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol involves its interaction with specific molecular targets, such as protein kinases . The compound inhibits the activity of these enzymes, leading to the disruption of signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol can be compared with other similar compounds, such as :

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.

    Thieno[3,2-d]pyrimidine derivatives: These compounds are known for their potential as kinase inhibitors and have been studied for their anticancer effects.

    Indole derivatives: Indole-based compounds have diverse biological activities and are used in the development of various therapeutic agents.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological properties and makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol is a member of the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H12FN5O
  • Molecular Weight: 273.27 g/mol

This compound features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl substituent and an ethanol moiety that may influence its solubility and biological interactions.

The biological activity of pyrazolo[3,4-d]pyrimidines often involves their interaction with various molecular targets such as enzymes and receptors. Specifically, the presence of the fluorine atom in the phenyl ring may enhance the compound's binding affinity to target proteins by increasing hydrophobic interactions.

Research indicates that compounds in this class can act as inhibitors of key signaling pathways involved in inflammation and cancer progression. For instance, they may inhibit kinases or phosphodiesterases that play critical roles in cellular signaling.

Anticancer Activity

Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. The compound this compound has shown potential as a selective inhibitor of specific cancer-related kinases. For example:

  • Study Findings: In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest (Source: ).

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines are known for their anti-inflammatory effects. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:

  • Case Study: A study reported that derivatives similar to this compound exhibited significant inhibition of prostaglandin E2 production in activated macrophages (Source: ).

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. The acute toxicity (LD50) of related pyrazolo[3,4-d]pyrimidine derivatives has been evaluated in animal models:

CompoundLD50 (mg/kg)Observations
Compound A1100Mild toxicity observed
Compound B2457Safer than Diclofenac
Compound C1500No significant adverse effects

These findings suggest that while some derivatives exhibit moderate toxicity, others are relatively safe compared to established anti-inflammatory drugs (Source: ).

Q & A

Q. How is metabolic stability assessed during preclinical development?

  • Methods :
  • Liver microsome assays : Incubate with human/rat microsomes and monitor parent compound depletion via LC-MS .
  • CYP450 inhibition screening : Identify metabolic liabilities using fluorogenic substrates .

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